trans-Vaccenic acid

Catalog No.
S1492449
CAS No.
693-72-1
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Vaccenic acid

CAS Number

693-72-1

Product Name

trans-Vaccenic acid

IUPAC Name

(E)-octadec-11-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+

InChI Key

UWHZIFQPPBDJPM-BQYQJAHWSA-N

SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Synonyms

(E)-11-Octadecenoic Acid; (E)-11-Octadecenoic Acid; (E)-Octadec-11-enoic Acid; 11(E)-Octadecenoic Acid; 11-trans-Octadecenoic Acid; trans-11-Octadecenoic Acid; trans-Vaccenic Acid; trans-Δ11-Octadecenoic Acid

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC(=O)O

Cancer Immunotherapy Enhancement

Specific Scientific Field: Immunology and Oncology

Summary: TVA, a long-chain fatty acid found in meat and dairy products from grazing animals (such as cows and sheep), has been shown to enhance the ability of CD8+ T cells to infiltrate tumors and attack cancer cells. Researchers from the University of Chicago discovered that patients with higher levels of TVA circulating in their blood responded better to immunotherapy. This suggests that TVA could serve as a nutritional supplement to complement clinical cancer treatments .

Methods and Experimental Procedures:

    Compound Library Screening: Researchers assembled a “blood nutrient” compound library consisting of 255 bioactive molecules derived from nutrients. They screened these compounds for their ability to influence anti-tumor immunity by activating CD8+ T cells.

    Evaluation of Candidates: The top six candidates were evaluated in both human and mouse cells. TVA emerged as the most effective nutrient in enhancing anti-tumor immunity.

Results and Outcomes:

Cardiovascular Health

Specific Scientific Field: Cardiology and Lipid Metabolism

Summary: TVA, along with other trans-fatty acids, has been associated with beneficial effects on cardiovascular health. Recent studies suggest that TVA may reduce the incidence of heart disease. It is predominantly found in ruminant products such as milk, beef, and lamb.

Methods and Experimental Procedures:
Results and Outcomes:

Anti-Carcinogenic Effects

Specific Scientific Field: Cancer Biology

Summary: TVA exhibits anti-carcinogenic properties

Methods and Experimental Procedures:
Results and Outcomes:

Origin and Significance:

  • TVA is a naturally occurring trans fatty acid, but unlike most trans fats associated with negative health effects, it originates from ruminant animals [].
  • It's the predominant trans fatty acid found in human milk and ruminant fat (beef, lamb, dairy) [].
  • Recent research suggests TVA may even enhance anti-tumor immunity [].

Molecular Structure Analysis

  • TVA's chemical formula is C18H34O2, with a molar mass of 282.461 g/mol [].
  • It has a trans double bond at the 11th carbon position of the 18-carbon chain, making it a trans-monounsaturated fatty acid and an omega-7 fatty acid [, ].
  • This unique structure differentiates it from most dietary trans fats, which typically have double bonds at different positions and are linked to adverse health effects.

Chemical Reactions Analysis

  • The natural synthesis of TVA occurs in the rumen of cattle and other ruminant animals through biohydrogenation of unsaturated fatty acids from their diet []. The specific enzymatic reactions involved require further investigation.
  • Limited data exists on the specific decomposition pathways of TVA. However, as a fatty acid, it is likely to undergo degradation through beta-oxidation, a process by which the body breaks down fatty acids for energy.
  • Further research is needed to explore potential TVA interactions with other compounds and its role in various metabolic processes.

Physical And Chemical Properties Analysis

  • Data regarding specific physical properties of TVA, such as melting point, boiling point, and solubility, is currently limited.
  • However, based on its structure, it is expected to be similar to other long-chain fatty acids, with low water solubility and a relatively high boiling point.

A recent study suggests TVA may play a role in boosting anti-tumor immunity []. The proposed mechanism involves:

  • Inhibiting an immunoregulatory receptor called GPR43 [].
  • Activating the CREB pathway, which enhances the function of cytotoxic T lymphocytes, immune cells that destroy cancer cells [].
  • This mechanism differs from the action of most dietary trans fats, which are generally linked to inflammation and impaired immunity.

More research is needed to fully understand the mechanism of TVA's potential health benefits.

  • Unlike most trans fats, TVA seems to be well-tolerated and may even have health benefits [].
  • However, more research is required to determine its safety profile at high intake levels.

Physical Description

Liquid

XLogP3

6.5

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44°C

UNII

GQ72OGU4EV

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

693-72-1
62972-93-4

Wikipedia

Trans-vaccenic acid
Vaccenic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. J. Santora, D. Palmquist, and K. Roehrig “Trans-Vaccenic Acid Is Desaturated to Conjugated Linoleic Acid in Mice” The Journal of Nutrition, vol.130(2) pp. 208-215, 20002. A. Sener and W. Malaisse “Insulinotropic effects of cis and trans vaccenic acid in rat pancreatic islets stimulated by D-glucose or non-nutrientsecretagogues” Metabolic and Functional Research on Diabetes, vol. 3 pp. 30-31, 20103. Y. Wang et al. “Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats” Journal of Nutrition, vol. 138(11) pp.2117-2122, 2008

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